4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride
Overview
Description
4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride is a chemical compound with the molecular formula C10H20ClNO. It is commonly used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a piperidine ring substituted with a cyclopropylmethoxy group.
Preparation Methods
The synthesis of 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride involves several steps. One common method includes the reaction of piperidine with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve more advanced techniques such as continuous flow synthesis to increase yield and efficiency .
Chemical Reactions Analysis
4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in studies involving protein interactions and enzyme activity.
Medicine: Research into potential therapeutic applications, including drug development, often involves this compound.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-[(Cyclopropylmethoxy)methyl]piperidine hydrochloride can be compared to other similar compounds, such as:
4-[(Methoxymethyl)piperidine hydrochloride]: This compound has a similar structure but lacks the cyclopropyl group, which may affect its reactivity and applications.
4-[(Ethoxymethyl)piperidine hydrochloride]: The ethoxy group in this compound provides different chemical properties compared to the cyclopropylmethoxy group.
4-[(Cyclopropylmethoxy)ethyl]piperidine hydrochloride: This compound has an ethyl linker instead of a methyl linker, which can influence its chemical behavior and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(cyclopropylmethoxymethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c1-2-9(1)7-12-8-10-3-5-11-6-4-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIFWPBDGHDFXGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635820 | |
Record name | 4-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1093652-85-7 | |
Record name | 4-[(Cyclopropylmethoxy)methyl]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90635820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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